molecular formula C12H12Cl4N2O B5730692 2,2,2-trichloro-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide

2,2,2-trichloro-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide

Cat. No.: B5730692
M. Wt: 342.0 g/mol
InChI Key: MTMWBLBLZIODRQ-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide typically involves the reaction of 3-chloro-4-pyrrolidin-1-ylphenylamine with trichloroacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,2,2-Trichloro-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 2,2,2-Trichloro-N-(3-chloro-4-morpholinylphenyl)acetamide
  • 2,2,2-Trichloro-N-(3-chloro-4-hexylphenyl)acetamide

Uniqueness

2,2,2-Trichloro-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,2,2-trichloro-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl4N2O/c13-9-7-8(17-11(19)12(14,15)16)3-4-10(9)18-5-1-2-6-18/h3-4,7H,1-2,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMWBLBLZIODRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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